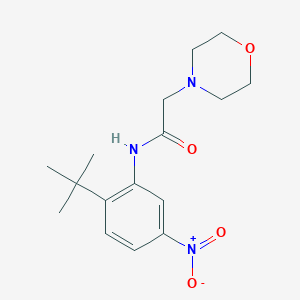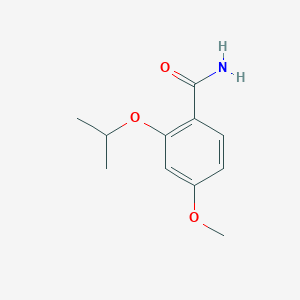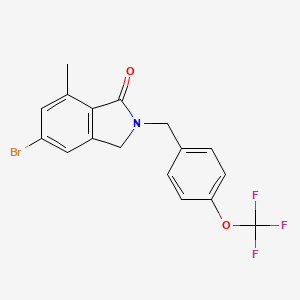
4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a cyano group at the 3-position, hydroxyl group at the 4-position, and two 2-methylpropoxy groups at the 6 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The cyano group at the 3-position can be reduced to an amine.
Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or aryloxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various alkoxy or aryloxy quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation . The presence of the cyano and hydroxyl groups allows for strong binding interactions with the target proteins, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinolinecarbonitrile: Lacks the hydroxyl and 2-methylpropoxy groups, making it less versatile in terms of chemical reactivity.
4-Hydroxyquinoline: Contains a hydroxyl group but lacks the cyano and 2-methylpropoxy groups, limiting its biological activity.
6,7-Dimethoxyquinoline: Similar structure but with methoxy groups instead of 2-methylpropoxy groups, affecting its chemical and biological properties.
Uniqueness
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (hydroxyl and 2-methylpropoxy) and electron-withdrawing (cyano) groups allows for a wide range of chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C18H22N2O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H22N2O3/c1-11(2)9-22-16-5-14-15(6-17(16)23-10-12(3)4)20-8-13(7-19)18(14)21/h5-6,8,11-12H,9-10H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
XWFQJVRVSJTIBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)


![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)

![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)





